Cas no 681257-91-0 (ethyl 4-3-(benzyloxy)phenyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

ethyl 4-3-(benzyloxy)phenyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-3-(benzyloxy)phenyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-phenyl-4-[3-(phenylmethoxy)phenyl]-2-thioxo-, ethyl ester
- 681257-91-0
- ethyl 4-[3-(benzyloxy)phenyl]-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- ethyl 4-(3-(benzyloxy)phenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- ethyl 6-phenyl-4-(3-phenylmethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Oprea1_106298
- F1038-0253
- AKOS024602710
-
- インチ: 1S/C26H24N2O3S/c1-2-30-25(29)22-23(19-12-7-4-8-13-19)27-26(32)28-24(22)20-14-9-15-21(16-20)31-17-18-10-5-3-6-11-18/h3-16,24H,2,17H2,1H3,(H2,27,28,32)
- InChIKey: VXYITRWWTJZDME-UHFFFAOYSA-N
- ほほえんだ: C1(=S)NC(C2=CC=CC=C2)=C(C(OCC)=O)C(C2=CC=CC(OCC3=CC=CC=C3)=C2)N1
計算された属性
- せいみつぶんしりょう: 444.15076381g/mol
- どういたいしつりょう: 444.15076381g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 32
- 回転可能化学結合数: 8
- 複雑さ: 683
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 91.7Ų
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- ふってん: 602.0±65.0 °C(Predicted)
- 酸性度係数(pKa): 10.89±0.70(Predicted)
ethyl 4-3-(benzyloxy)phenyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1038-0253-50mg |
ethyl 4-[3-(benzyloxy)phenyl]-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
681257-91-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1038-0253-20μmol |
ethyl 4-[3-(benzyloxy)phenyl]-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
681257-91-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1038-0253-2mg |
ethyl 4-[3-(benzyloxy)phenyl]-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
681257-91-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1038-0253-15mg |
ethyl 4-[3-(benzyloxy)phenyl]-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
681257-91-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1038-0253-40mg |
ethyl 4-[3-(benzyloxy)phenyl]-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
681257-91-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1038-0253-2μmol |
ethyl 4-[3-(benzyloxy)phenyl]-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
681257-91-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1038-0253-20mg |
ethyl 4-[3-(benzyloxy)phenyl]-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
681257-91-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1038-0253-75mg |
ethyl 4-[3-(benzyloxy)phenyl]-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
681257-91-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1038-0253-100mg |
ethyl 4-[3-(benzyloxy)phenyl]-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
681257-91-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1038-0253-10mg |
ethyl 4-[3-(benzyloxy)phenyl]-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
681257-91-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 4-3-(benzyloxy)phenyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 関連文献
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
3. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
ethyl 4-3-(benzyloxy)phenyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylateに関する追加情報
Ethyl 4-(3-Benzyloxyphenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Comprehensive Overview
Ethyl 4-(3-benzyloxyphenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 681257-91-0) is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The molecule's structure incorporates several functional groups, including a benzyloxy group, a phenyl group, and a sulfanylidene group, which contribute to its distinctive chemical properties and reactivity.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of intermediate compounds. One of the key steps is the formation of the benzyloxyphenyl moiety, which is achieved through nucleophilic aromatic substitution or other coupling reactions. The phenyl group at position 6 plays a crucial role in stabilizing the molecule's structure and enhancing its lipophilicity. Recent studies have shown that this compound exhibits significant antioxidant activity due to the presence of these aromatic groups and the sulfanylidene moiety.
Ethyl 4-(3-benzyloxyphenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been extensively studied for its potential as an anti-inflammatory agent. Researchers have reported that this compound can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Furthermore, its ability to scavenge free radicals makes it a promising candidate for combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Recent advancements in computational chemistry have enabled scientists to perform detailed molecular docking studies on this compound. These studies have revealed that ethyl 4-(3-benzyloxyphenyl)-6-phenyl-2-sulfanylidene-tetrahydropyrimidine carboxylate interacts effectively with several drug targets, including protein kinases and nuclear receptors. This suggests that the compound could be developed into a potent therapeutic agent for treating conditions such as cancer and metabolic disorders.
In addition to its pharmacological applications, this compound has also been explored for its potential in materials science. Its rigid structure and conjugated system make it an ideal candidate for use in organic electronics and optoelectronic devices. Researchers have demonstrated that thin films of this compound exhibit excellent charge transport properties, making them suitable for applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs).
Ethical considerations and regulatory compliance are critical when working with such compounds. As per current guidelines, researchers must ensure that all experiments involving ethyl 4-(3-benzyloxyphenyl)-6-phenyl-2-sulfanylidene-tetrahydropyrimidine carboxylate adhere to safety protocols to minimize environmental impact and protect human health.
In conclusion, ethyl 4-(3-benzyloxyphenyl)-6-phenyl-2-sulfanylidene-tetrahydropyrimidine carboxylate (CAS No. 681257-91-) represents a versatile molecule with wide-ranging applications in medicine and materials science. Ongoing research continues to uncover new insights into its biological activity and structural properties, positioning it as a valuable asset in the development of innovative therapies and advanced materials.
681257-91-0 (ethyl 4-3-(benzyloxy)phenyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate) 関連製品
- 899945-36-9(N-(2,2-diethoxyethyl)-N'-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylethanediamide)
- 1875965-66-4(2-(4-Benzylpiperazin-1-yl)-5-bromopyridine-3-carbonitrile)
- 39541-21-4(α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate)
- 1360946-84-4(5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one)
- 1018163-40-0(4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo3,4-bpyridin-6-one)
- 1214372-33-4(3'-Difluoromethoxy-2'-fluoroacetophenone)
- 1351661-99-8(2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide)
- 1806069-11-3(6-Amino-4-chloro-3-(difluoromethyl)-2-hydroxypyridine)
- 2172221-90-6(2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)-4-methylpentanoic acid)
- 1270552-15-2(Azetidine, 2-cyclopentyl-)




